molecular formula C43H50O16 B1250948 Saquayamycin E

Saquayamycin E

Cat. No. B1250948
M. Wt: 822.8 g/mol
InChI Key: VWFXKMIXHGVTNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saquayamycin E is a natural product found in Actinomyces with data available.

Scientific Research Applications

  • Antibiotic Properties : Saquayamycins, including Saquayamycin E, have been identified as new antibiotics in the aquayamycin group. They have shown effectiveness against Gram-positive bacteria (Uchida et al., 1985).

  • Biosynthetic Gene Cluster : The glycosyltransferase genes of the saquayamycin Z and galtamycin B biosynthetic gene cluster have been investigated, providing insights into the assembly of the sugar chains of these compounds (Erb et al., 2009).

  • Cancer Cell Inhibition : Saquayamycin B1, closely related to Saquayamycin E, has been found to inhibit proliferation, invasion, and migration in human colorectal cancer cells. This effect is attributed to the modulation of the PI3K/AKT signaling pathway (Li et al., 2022).

  • Farnesyl-Protein Transferase Inhibition : Saquayamycins E and F have been isolated as novel compounds that inhibit farnesyl-protein transferase, a key enzyme involved in posttranslational modifications (Sekizawa et al., 1996).

  • Glycosylation Pathways : Research has focused on the glycosyltransferases responsible for the sugar diversity of saquayamycins, shedding light on the complex biosynthetic pathways of these compounds (Salem et al., 2017).

  • Cytotoxic Activities : Various saquayamycins, including Saquayamycin E, have been found to possess cytotoxic activities against different cancer cell lines. This includes their ability to induce apoptosis in hepatoma carcinoma cells (Peng et al., 2018).

  • Synthetic Methodologies : Efforts have been made to synthesize complex saccharides like those found in saquayamycin Z, which is closely related to Saquayamycin E, providing a framework for the development of similar compounds (Mizia & Bennett, 2019).

  • Mechanism of Action and Biosynthesis : Studies have also delved into understanding the mechanism of action and biosynthesis of compounds like saquayamycins, which could be pivotal for future drug development (Weidenbach, 2017).

properties

Product Name

Saquayamycin E

Molecular Formula

C43H50O16

Molecular Weight

822.8 g/mol

IUPAC Name

4a,8,12b-trihydroxy-9-[4-hydroxy-6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C43H50O16/c1-19-26(44)8-11-32(54-19)57-29-10-13-34(56-21(29)3)59-41(5)17-31(47)43(52)36-25(14-15-42(43,51)18-41)38(49)35-24(39(36)50)7-6-23(37(35)48)30-16-28(46)40(22(4)53-30)58-33-12-9-27(45)20(2)55-33/h6-7,9,12,14-15,19-22,28-30,32-34,40,46,48,51-52H,8,10-11,13,16-18H2,1-5H3

InChI Key

VWFXKMIXHGVTNY-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7C=CC(=O)C(O7)C)O)O)C)OC8CCC(=O)C(O8)C

synonyms

saquayamycin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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